
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is a derivative of cyclobutane, featuring a methyl group and a methylene group attached to the cyclobutane ring, along with an amine group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be achieved through several methods:
Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Gabriel Synthesis: This method involves the alkylation of phthalimide with an alkyl halide, followed by hydrolysis to yield the primary amine.
Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: A simpler amine derivative of cyclobutane, lacking the methyl and methylene groups.
3-Methylidenecyclobutan-1-amine: Similar structure but without the methyl group on the nitrogen atom.
N-Methylcyclobutylamine: Contains a methyl group on the nitrogen but lacks the methylene group on the cyclobutane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
1-methyl-3-methylidenecyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-3-6(2,7)4-5;/h1,3-4,7H2,2H3;1H |
InChI Key |
SYPHLNQGDJSLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


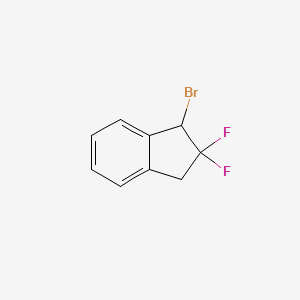
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
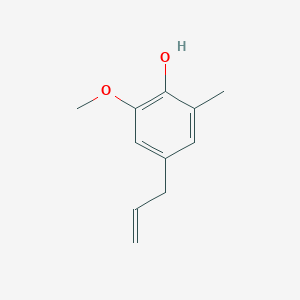

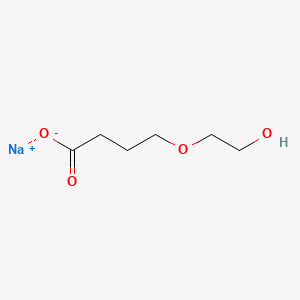
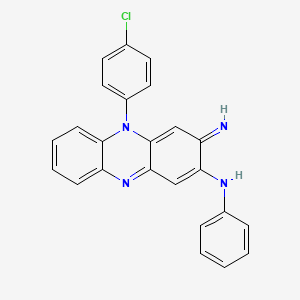
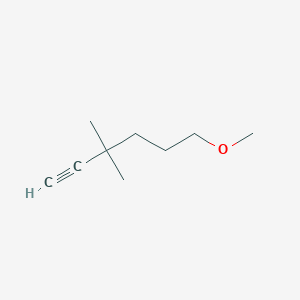
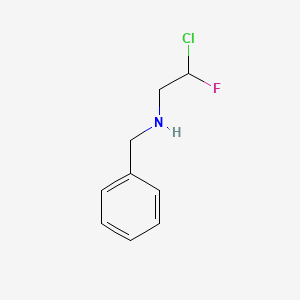
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)


